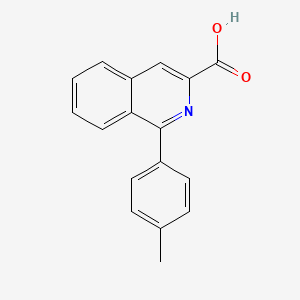
1-(p-Tolyl)isoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(p-Tolyl)isoquinoline-3-carboxylic acid is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic polycyclic compounds characterized by a benzene ring fused to a pyridine ring This specific compound features a 4-methylphenyl group attached to the isoquinoline core, with a carboxylic acid functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the regioselective electrophilic reactions at specific positions of the isoquinoline core, followed by subsequent conversions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.
化学反应分析
Types of Reactions: 1-(p-Tolyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
1-(p-Tolyl)isoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial properties against plant pathogens.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
作用机制
The mechanism of action of 1-(p-Tolyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membrane integrity, inhibit motility, and prevent biofilm formation . The compound’s interaction with cellular components leads to morphological changes and impaired cellular functions.
相似化合物的比较
1-(4-Methylphenyl)isoquinoline: Lacks the carboxylic acid group, resulting in different chemical properties and reactivity.
Isoquinoline-3-carboxylic acid: Lacks the 4-methylphenyl group, affecting its biological activity and applications.
1-Phenylisoquinoline-3-carboxylic acid: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness: 1-(p-Tolyl)isoquinoline-3-carboxylic acid is unique due to the presence of both the 4-methylphenyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
89242-17-1 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)10-15(18-16)17(19)20/h2-10H,1H3,(H,19,20) |
InChI 键 |
LYBFJSVPDRRTQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C32)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


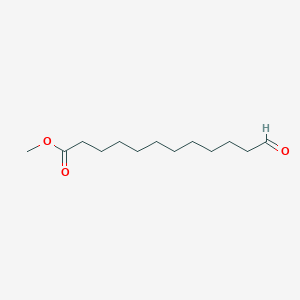
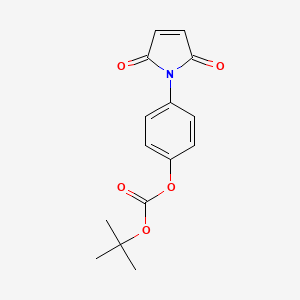
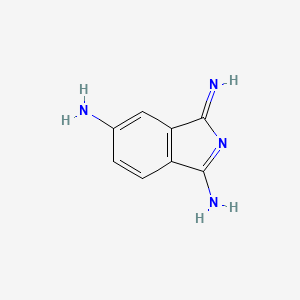
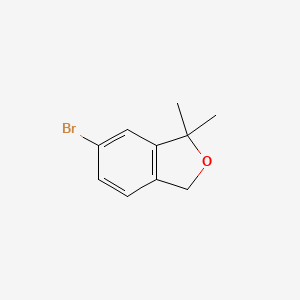
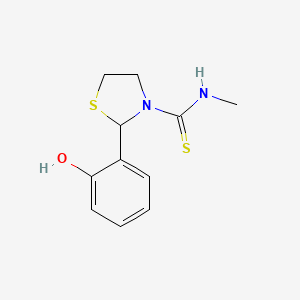
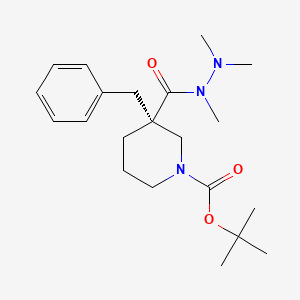
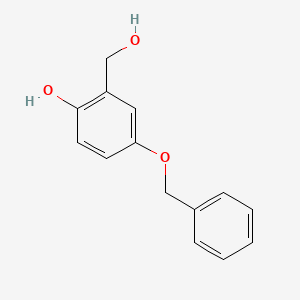
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline](/img/structure/B8698147.png)
![methyl N-[4-(3-oxo-4-morpholinyl)phenyl]carbamate](/img/structure/B8698150.png)

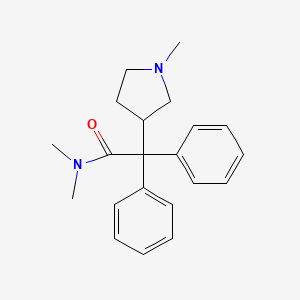
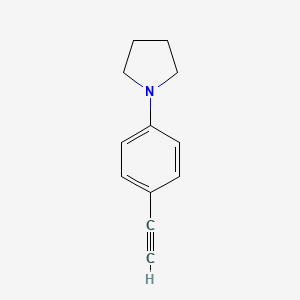
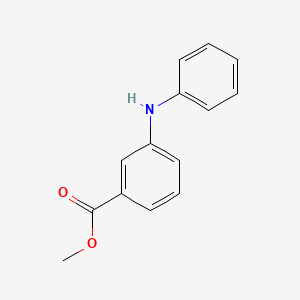
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methyl-](/img/structure/B8698184.png)
